Brilliant Yellow 6G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

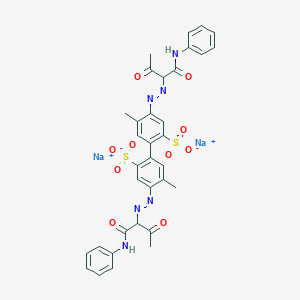

Brilliant Yellow 6G, also known as Direct Yellow 4 , is a highly substantive cationic direct dye predominantly used for dyeing paper and board grades . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular formula of this compound is C34H32N6Na2O10S2. It is also known as Acid Yellow 44 and has a molecular weight of 624.55 g/mol .

Physical and Chemical Properties Analysis

This compound is a yellow powder . It is soluble in water, and its aqueous solution is bright green and yellow . The dye content is ≥50% . It has a maximum absorption at 497 nm at 0.1 N in NaOH .

Scientific Research Applications

Energy-Saving Coating Applications : A study by Thara et al. (2019) in "Solar Energy Materials and Solar Cells" discusses brilliant yellow colorants with high near-infrared (NIR) reflectance, useful for energy-saving applications in exterior coatings (Thara et al., 2019).

Adsorption Capacity : Hu et al. (2013) in "Advanced Materials Research" explored the adsorption capacity of Reactive Light Yellow K-6G, achieving high efficiency with ethylenediamine-modified magnetic chitosan microspheres (Hu et al., 2013).

Photocatalytic Degradation : Jia et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" found that nanosized ZnO catalysts can effectively degrade cibacron brilliant yellow 3G-P dye under UV-Vis light (Jia et al., 2016).

Pigment Applications : Huang et al. (2018) in "ACS Sustainable Chemistry & Engineering" highlighted the coloring performance and high NIR solar reflectance of Bi1.7RE0.3W0.7Mo0.3O6 pigments, which include brilliant yellow variants (Huang et al., 2018).

Food Additive Safety : Kuş and Eroğlu (2015) in the "Pakistan journal of pharmaceutical sciences" addressed the cytotoxic and genotoxic potential of food additives like Sunset Yellow and Brilliant Blue, suggesting caution in their use (Kuş & Eroğlu, 2015).

Environmental Impact : Mittal et al. (2012) in "Environmental Science and Pollution Research" evaluated the adsorption characteristics of the anionic azo dye Brilliant Yellow onto hen feathers in aqueous solutions, indicating its environmental impact (Mittal, Thakur, & Gajbe, 2012).

Nanolights and Displays : A 2016 article in "Nature" by Xiaozhi Lim discussed the potential use of nanolights, which can include brilliant yellow variants, in flat-screen displays, biochemical tests, and surgery (Lim, 2016).

Mechanism of Action

Properties

CAS No. |

2429-76-7 |

|---|---|

Molecular Formula |

C34H32N6NaO10S2 |

Molecular Weight |

771.8 g/mol |

IUPAC Name |

disodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate |

InChI |

InChI=1S/C34H32N6O10S2.Na/c1-19-15-25(29(51(45,46)47)17-27(19)37-39-31(21(3)41)33(43)35-23-11-7-5-8-12-23)26-16-20(2)28(18-30(26)52(48,49)50)38-40-32(22(4)42)34(44)36-24-13-9-6-10-14-24;/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50); |

InChI Key |

MUHUDDOYYNZYPF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)[O-])C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)O)C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O.[Na] |

| 2429-76-7 | |

Synonyms |

ACID YELLOW 44; CI ACID YELLOW 44; Disodium 5-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-2-[4-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate; Acid Yellow 6G; disodium 5,5'-dimethyl-4,4'-bis[[2-oxo-1-[(ph |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.